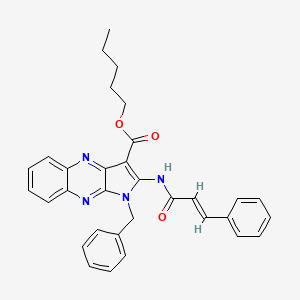
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoxaline family. This class of compounds is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The unique structure of this compound, which includes a pyrroloquinoxaline core, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multiple steps, starting from halogen-containing quinoxaline derivatives. The synthetic route often includes the use of palladium catalysts to facilitate the formation of the pyrroloquinoxaline core . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anticancer properties, make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential as a drug candidate is explored for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:
Ethyl 1,2-diphenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Known for its antioxidant activity.
Bromonidine: A commercially available α-2 adrenergic agonist used to treat glaucoma and ocular hypertension.
Varenicline: A quinoxaline-based α4β2 nicotinic receptor partial agonist used for smoking cessation.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
Molekularformel |
C32H30N4O3 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
pentyl 1-benzyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C32H30N4O3/c1-2-3-12-21-39-32(38)28-29-31(34-26-18-11-10-17-25(26)33-29)36(22-24-15-8-5-9-16-24)30(28)35-27(37)20-19-23-13-6-4-7-14-23/h4-11,13-20H,2-3,12,21-22H2,1H3,(H,35,37)/b20-19+ |
InChI-Schlüssel |
UMSVJFGMBARTPF-FMQUCBEESA-N |
Isomerische SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)/C=C/C5=CC=CC=C5 |
Kanonische SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)C=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

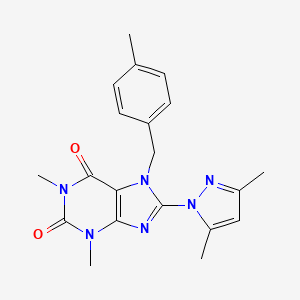
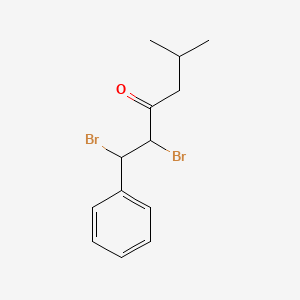

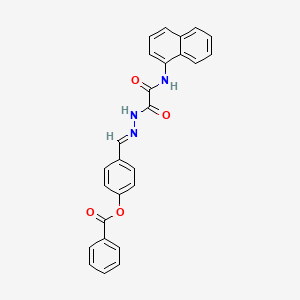
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)
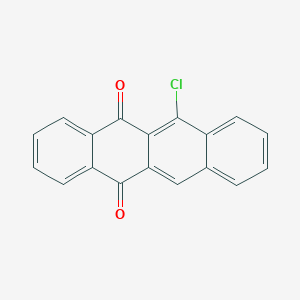
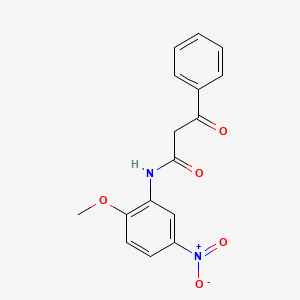
![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
